3-(2-Chlorophenyl)-4-(((1-methyl-1H-pyrrol-2-yl)methylene)amino)-1H-1,2,4-triazole-5(4H)-thione
Description
3-(2-Chlorophenyl)-4-(((1-methyl-1H-pyrrol-2-yl)methylene)amino)-1H-1,2,4-triazole-5(4H)-thione is a 1,2,4-triazole-5-thione derivative characterized by a 2-chlorophenyl group at position 3 and a Schiff base substituent ((1-methylpyrrol-2-yl)methyleneamino) at position 4. This compound belongs to a class of heterocyclic molecules known for diverse biological activities, including antimicrobial and anti-inflammatory properties .
Properties
CAS No. |
478254-32-9 |
|---|---|
Molecular Formula |
C14H12ClN5S |
Molecular Weight |
317.8 g/mol |
IUPAC Name |
3-(2-chlorophenyl)-4-[(E)-(1-methylpyrrol-2-yl)methylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C14H12ClN5S/c1-19-8-4-5-10(19)9-16-20-13(17-18-14(20)21)11-6-2-3-7-12(11)15/h2-9H,1H3,(H,18,21)/b16-9+ |
InChI Key |
XJUAKQOHYIUIPA-CXUHLZMHSA-N |
Isomeric SMILES |
CN1C=CC=C1/C=N/N2C(=NNC2=S)C3=CC=CC=C3Cl |
Canonical SMILES |
CN1C=CC=C1C=NN2C(=NNC2=S)C3=CC=CC=C3Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chlorophenyl)-4-(((1-methyl-1H-pyrrol-2-yl)methylene)amino)-1H-1,2,4-triazole-5(4H)-thione typically involves the reaction of 2-chlorobenzaldehyde with 1-methyl-1H-pyrrole-2-carbaldehyde in the presence of a base to form the corresponding Schiff base. This intermediate is then reacted with thiosemicarbazide under reflux conditions to yield the desired triazole derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Advanced techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce the corresponding amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial, antifungal, and antiviral properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(2-Chlorophenyl)-4-(((1-methyl-1H-pyrrol-2-yl)methylene)amino)-1H-1,2,4-triazole-5(4H)-thione involves its interaction with specific molecular targets and pathways. The compound may inhibit the activity of certain enzymes or proteins, leading to the disruption of essential biological processes in microorganisms or cancer cells. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Table 1: Structural Comparison of Chlorophenyl-Substituted Analogs
*Calculated based on molecular formula C₁₄H₁₂ClN₅S.
Pyrrole-Containing Triazole-Thiones
- 5-(4-Methoxyphenyl)-4-(((1-methyl-1H-pyrrol-2-yl)methylene)amino)-4H-1,2,4-triazole-3-thiol (CAS 430451-21-1) : Differs by a 4-methoxyphenyl group (electron-donating) instead of 2-chlorophenyl. The methoxy group increases solubility in polar solvents compared to the chloro substituent.
- S-Alkyl 4-(4-chlorophenyl)-5-(pyrrole-2-yl)-1,2,4-triazole-3-thiol derivatives : Alkylation at the thiol group modifies lipophilicity, enhancing membrane permeability relative to the non-alkylated target compound.
Table 2: Impact of Substituents on Physicochemical Properties
*Predicted using ChemDraw.
Substituent Variability in Triazole-Thiones
- Hydrazone Derivatives (Compounds 10–11) : Incorporate dimethylamino or methoxybenzylideneamino groups.
- 4-Amino-1-(2-benzoylethyl)-3-phenyl-1H-1,2,4-triazol-5(4H)-thione : The amino group at position 4 increases nucleophilicity, contrasting with the Schiff base in the target compound.
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